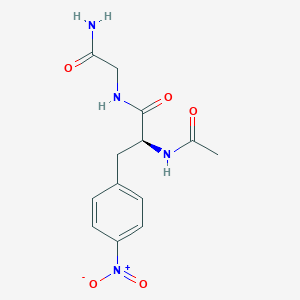
N-Acetyl-4-nitro-L-phenylalanylglycinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Acetyl-4-nitro-L-phenylalanylglycinamide is a chemical compound with the molecular formula C13H16N4O5 It is known for its unique structure, which includes an acetyl group, a nitro group, and a phenylalanine derivative
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-4-nitro-L-phenylalanylglycinamide typically involves the acetylation of 4-nitro-L-phenylalanine followed by the coupling with glycinamide. The reaction conditions often require the use of acetic anhydride as the acetylating agent and a suitable base such as pyridine to facilitate the reaction. The coupling step may involve the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to ensure efficient peptide bond formation.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated peptide synthesizers. These machines can precisely control the addition of reagents and the reaction conditions, ensuring high yield and purity of the final product. The process may also include purification steps such as crystallization or chromatography to remove any impurities.
化学反応の分析
Types of Reactions
N-Acetyl-4-nitro-L-phenylalanylglycinamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to remove the nitro group, resulting in the formation of an amine.
Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used to substitute the acetyl group.
Major Products Formed
Oxidation: Formation of 4-amino-L-phenylalanylglycinamide.
Reduction: Formation of N-Acetyl-4-amino-L-phenylalanylglycinamide.
Substitution: Formation of various derivatives depending on the nucleophile used.
科学的研究の応用
N-Acetyl-4-nitro-L-phenylalanylglycinamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of N-Acetyl-4-nitro-L-phenylalanylglycinamide involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the acetyl and phenylalanine moieties can interact with enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
類似化合物との比較
Similar Compounds
- N-Acetyl-4-fluoro-DL-phenylalanine
- N-Acetyl-L-tryptophyl-L-phenylalanylglycinamide
- 4-Nitro-DL-phenylalanine
Uniqueness
N-Acetyl-4-nitro-L-phenylalanylglycinamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its nitro group allows for redox reactions, while the acetyl and phenylalanine components provide versatility in interactions with biological targets.
特性
CAS番号 |
61595-63-9 |
|---|---|
分子式 |
C13H16N4O5 |
分子量 |
308.29 g/mol |
IUPAC名 |
(2S)-2-acetamido-N-(2-amino-2-oxoethyl)-3-(4-nitrophenyl)propanamide |
InChI |
InChI=1S/C13H16N4O5/c1-8(18)16-11(13(20)15-7-12(14)19)6-9-2-4-10(5-3-9)17(21)22/h2-5,11H,6-7H2,1H3,(H2,14,19)(H,15,20)(H,16,18)/t11-/m0/s1 |
InChIキー |
YKHLYTAVXOLNIN-NSHDSACASA-N |
異性体SMILES |
CC(=O)N[C@@H](CC1=CC=C(C=C1)[N+](=O)[O-])C(=O)NCC(=O)N |
正規SMILES |
CC(=O)NC(CC1=CC=C(C=C1)[N+](=O)[O-])C(=O)NCC(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Phenol, 2,6-bis(1,1-dimethylethyl)-4-[phenyl(phenylsulfonyl)methyl]-](/img/structure/B14583657.png)
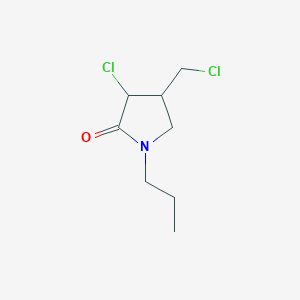
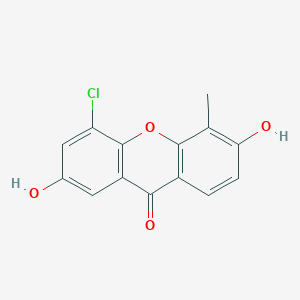
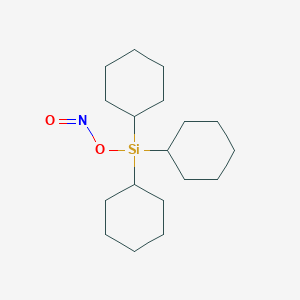
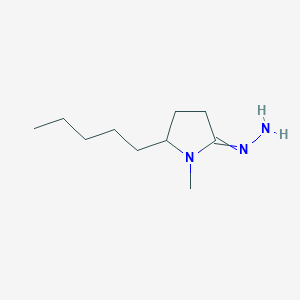
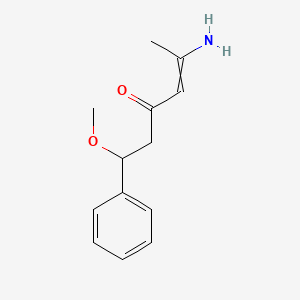
![2-[(4-Chlorophenyl)(hydroxyimino)methyl]-6-methylphenyl acetate](/img/structure/B14583679.png)
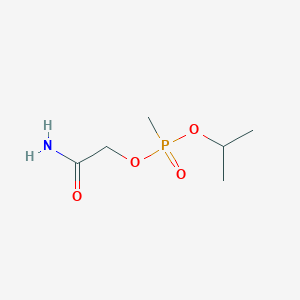
![(1R)-Bicyclo[3.2.1]oct-2-ene](/img/structure/B14583694.png)
![1-(Iodomethyl)bicyclo[2.2.1]heptane](/img/structure/B14583702.png)

phenyl-lambda~6~-sulfanylidene}carbamate](/img/structure/B14583716.png)

